molecular formula C12H13FN2O2 B1475189 (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol CAS No. 1987828-73-8

(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol

Cat. No.: B1475189
CAS No.: 1987828-73-8
M. Wt: 236.24 g/mol
InChI Key: CWDCJIMPPAMTRN-UHFFFAOYSA-N
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Description

(1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol (CAS 1987828-73-8) is a chemical compound with the molecular formula C12H13FN2O2 and a molecular weight of 236.24 g/mol . This imidazole-derivative is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. Compounds featuring similar 1-(fluorinated benzyl)-1H-imidazole scaffolds are key intermediates in the synthesis of complex tricyclic heterocycles that have demonstrated promising broad-spectrum in vitro anticancer activity . These related potent inhibitors have shown activity against a range of cancer cell lines, including lung (A549, H460), breast (MCF-7, MDA-MB-231), ovarian (OVCAR-3), and prostate (PC-3) cancers, with IC50 values in the micromolar range . The presence of the 3-fluoro-4-methoxybenzyl group is a structurally important feature, as such fluorinated benzyl groups are known to be utilized in the synthesis of molecules designed to target enzymes like the human RNA helicase DDX3, a validated target in anticancer therapy . The primary alcohol (-methanol) functional group on the imidazole ring provides a handle for further chemical modification, making this compound a versatile building block for the exploration of structure-activity relationships (SAR) in drug discovery programs . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6,8,16H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDCJIMPPAMTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(N=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13FN2O2\text{C}_{12}\text{H}_{13}\text{F}\text{N}_2\text{O}_2

This structure features a methanol group attached to an imidazole ring, modified with a 3-fluoro-4-methoxybenzyl group.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess significant antibacterial and antifungal properties.
  • Antitumor Activity : Several studies have highlighted the potential of imidazole derivatives in inhibiting tumor growth and proliferation.
  • Enzyme Inhibition : Imidazole compounds often act as inhibitors of various enzymes, contributing to their therapeutic effects.

Antimicrobial Activity

A study analyzed the antimicrobial efficacy of various imidazole derivatives, including those similar to this compound. The results indicated that compounds with halogen substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the fluorine atom in the benzyl group was correlated with increased potency against certain microbial strains .

CompoundZone of Inhibition (mm)Activity Against
Compound A24 mmE. coli
Compound B21 mmS. aureus
This compoundTBDTBD

Antitumor Activity

The antitumor potential of imidazole derivatives has been well-documented. For instance, compounds similar to this compound showed promising results in various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

In a controlled study, an imidazole derivative demonstrated an IC50 value of 0.64 μM against multiple myeloma cell lines. This suggests that modifications to the imidazole structure can significantly enhance its anticancer efficacy .

Enzyme Inhibition

Imidazole derivatives are known for their ability to inhibit specific enzymes involved in various biochemical pathways. The compound has shown promise as an inhibitor of protein kinases, which play critical roles in cell signaling and cancer progression.

The mechanism by which this compound exerts its biological effects likely involves binding to the active sites of target enzymes, thereby preventing substrate interaction and subsequent enzymatic activity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects: The 3-fluoro-4-methoxybenzyl group in the target compound likely enhances stability and lipophilicity compared to non-fluorinated analogues (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride ).
  • Hydrogen Bonding: The hydroxymethyl group at C4 facilitates hydrogen bonding, as seen in (1H-imidazol-4-yl)methanol, which forms intermolecular N–H···O and O–H···N bonds in its crystal structure .

Preparation Methods

General Synthetic Strategy

The synthesis of substituted 1H-imidazol-4-yl)methanol derivatives typically follows these key steps:

  • Construction of the imidazole ring system.
  • Introduction of the benzyl substituent at the N-1 position.
  • Functionalization at the 4-position to introduce the hydroxymethyl group.

Imidazole Ring Construction

A common approach to synthesize 2-aryl-1H-imidazole derivatives involves the condensation of appropriately substituted benzaldehydes with oxalaldehyde and ammonia or ammonium hydroxide in ethanol. This method yields 2-aryl-1H-imidazoles in moderate yields (approximately 20–40%) and provides a versatile platform for further functionalization.

Example Reaction:

Reagents Conditions Yield (%) Notes
3-fluoro-4-methoxybenzaldehyde, oxalaldehyde, ammonia hydroxide Ethanol, room temperature 20–40 Formation of 2-(3-fluoro-4-methoxyphenyl)-1H-imidazole intermediate

Introduction of the 3-Fluoro-4-methoxybenzyl Group at N-1

The N-1 benzylation of imidazole derivatives can be achieved by reacting the imidazole core with substituted benzyl halides under basic conditions. For instance, sodium hydride (NaH) or potassium hydroxide (KOH) can be used to deprotonate the imidazole nitrogen, followed by nucleophilic substitution with the benzyl halide.

Typical Conditions:

Step Reagents/Conditions Yield (%) Notes
N-1 benzylation NaH, substituted benzyl chloride, THF, 0°C Moderate to good Reaction performed at low temperature to control selectivity

Functionalization at the 4-Position: Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the imidazole ring can be introduced by reduction of the corresponding 4-carboxylic acid or 4-carboxaldehyde derivatives.

  • Reduction of 4-carboxylic acid: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0–50°C is an effective reducing agent to convert the carboxylic acid to the hydroxymethyl group with yields reported around 47.5–79%.

  • Hydroxymethylation via formaldehyde: Alternatively, treatment of imidazole derivatives with aqueous formaldehyde in the presence of potassium hydroxide at elevated temperatures (80–90°C) yields hydroxymethylated imidazoles in approximately 70% yield.

Comparison of Reduction and Hydroxymethylation Methods:

Method Reagents/Conditions Yield (%) Advantages Limitations
LiAlH4 reduction LiAlH4 in THF, 0–50°C 47.5–79 High selectivity, well-established Requires careful handling of LiAlH4
Formaldehyde hydroxymethylation KOH, aqueous formaldehyde, 80–90°C, 3 hours ~70 Simple, mild conditions Limited to certain substrates

Representative Synthetic Route for (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol

Based on the literature and analogous compound syntheses, the following multi-step synthesis can be proposed:

Step Reaction Reagents and Conditions Yield (%) Reference/Notes
1 Imidazole ring formation 3-fluoro-4-methoxybenzaldehyde + oxalaldehyde + NH4OH in ethanol 20–40 Formation of 2-(3-fluoro-4-methoxyphenyl)-1H-imidazole
2 N-1 benzylation NaH, benzyl chloride derivative, THF, 0°C Moderate Introduction of 3-fluoro-4-methoxybenzyl at N-1
3 Hydroxymethylation at 4-position LiAlH4 in THF, 0–50°C or KOH + formaldehyde, 80–90°C 47.5–79 Reduction of 4-carboxylic acid or hydroxymethylation

Notes on Reaction Optimization and Purification

  • The use of protective groups may be necessary to avoid side reactions during benzylation or hydroxymethylation steps.
  • Purification is typically achieved by recrystallization or column chromatography.
  • Reaction yields can vary depending on the purity of starting materials and precise reaction conditions.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Remarks
Imidazole ring synthesis Condensation with oxalaldehyde 3-fluoro-4-methoxybenzaldehyde, NH4OH, EtOH 20–40 Moderate yield, key intermediate
N-1 Benzylation Base-promoted substitution NaH, benzyl chloride, THF, 0°C Moderate Requires low temperature control
Hydroxymethylation at C-4 Reduction or formaldehyde addition LiAlH4 in THF (0–50°C) or KOH + formaldehyde (80–90°C) 47.5–79 Choice depends on substrate and scale

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol
Reactant of Route 2
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(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol

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